2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-5-iodobenzamide
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Overview
Description
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-5-iodobenzamide is a complex organic compound characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-5-iodobenzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of nonchlorinated organic solvents and specific temperature controls to ensure the desired reaction outcomes . The process typically includes the initial charging of reactants at controlled temperatures, followed by the addition of specific reagents to achieve the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-5-iodobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzamide structure.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically result in the formation of new carbon–carbon bonds, leading to the synthesis of complex organic molecules .
Scientific Research Applications
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-5-iodobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-5-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide: Similar in structure but differs in the presence of an acetamide group instead of a benzamide group.
4-chloro-2-(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl and chloro groups but has an isocyanate functional group instead of a benzamide.
Uniqueness
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-5-iodobenzamide is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-5-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3INO/c15-7-1-4-12(10(5-7)14(17,18)19)21-13(22)9-6-8(20)2-3-11(9)16/h1-6H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFINBCIFRYQAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)C2=C(C=CC(=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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